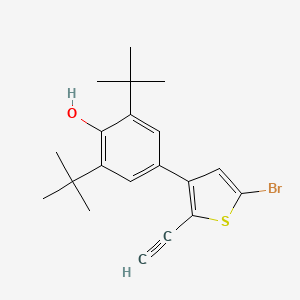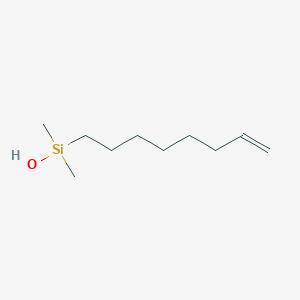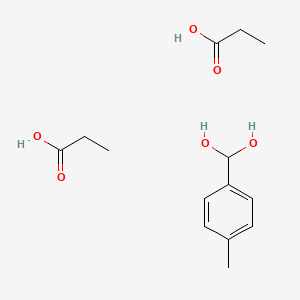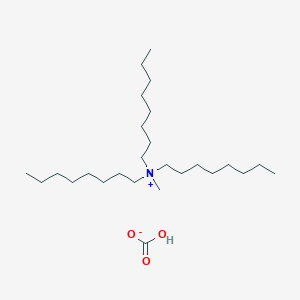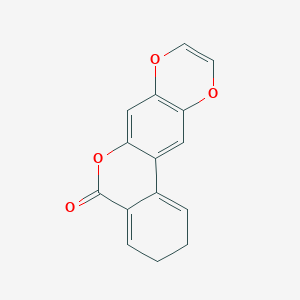
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications. The absence of metal catalysts and the use of easily accessible starting materials make this method attractive for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Wirkmechanismus
The mechanism by which 5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one exerts its effects is not fully understood. its molecular structure suggests that it may interact with various biological targets, including enzymes and receptors. The compound’s aromatic rings and ether linkages may facilitate binding to specific sites, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one : Similar structure but with different substituents and biological activities .
- Benzopyrano[2,3-c]pyrazol-4(2H)-one : Shares the pyrano structure but with a pyrazole ring, exhibiting different chemical and biological properties .
- 1,4-Benzodioxin, 2,3-dihydro- : Similar ether linkages but lacks the complex aromatic structure of the target compound .
Uniqueness
5H-(2)Benzopyrano(3,4-g)(2,3)dihydro-(1,4)benzodioxin-5-one is unique due to its combination of multiple aromatic rings and ether linkages, which confer distinct chemical reactivity and potential biological activities. Its synthesis via multicomponent reactions also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
128650-15-7 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2,3-dihydroisochromeno[3,4-g][1,4]benzodioxin-5-one |
InChI |
InChI=1S/C15H10O4/c16-15-10-4-2-1-3-9(10)11-7-13-14(8-12(11)19-15)18-6-5-17-13/h3-8H,1-2H2 |
InChI-Schlüssel |
WWPOSUFPEHREJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2C(=C1)C3=CC4=C(C=C3OC2=O)OC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


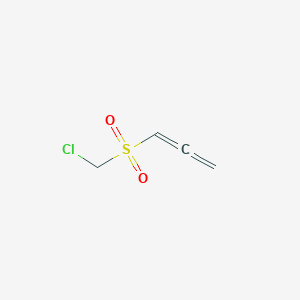
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
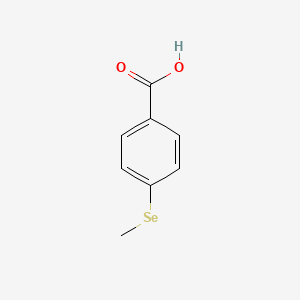
![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)

